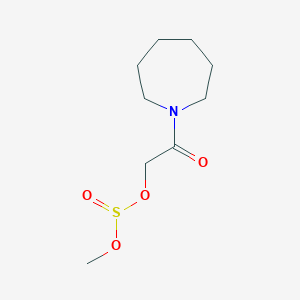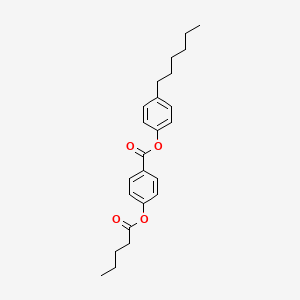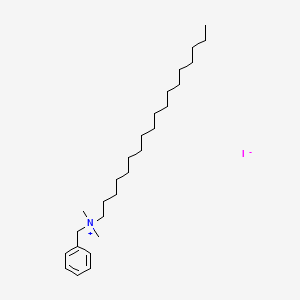
N-Benzyl-N,N-dimethyloctadecan-1-aminium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-N,N-dimethyloctadecan-1-aminium iodide is a quaternary ammonium compound with the molecular formula C27H50IN. It is known for its surfactant properties and is used in various industrial and scientific applications. The compound consists of a long hydrophobic octadecyl chain and a hydrophilic quaternary ammonium head, making it effective in reducing surface tension and acting as a phase transfer catalyst.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Benzyl-N,N-dimethyloctadecan-1-aminium iodide can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of N,N-dimethyloctadecylamine with benzyl iodide. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction proceeds as follows:
N,N-dimethyloctadecylamine+benzyl iodide→N-Benzyl-N,N-dimethyloctadecan-1-aminium iodide
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N,N-dimethyloctadecan-1-aminium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The iodide ion can be replaced by other nucleophiles such as hydroxide, chloride, or bromide ions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Phase Transfer Catalysis: It acts as a catalyst in phase transfer reactions, facilitating the transfer of reactants between immiscible phases.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, sodium chloride, and sodium bromide. Reactions are typically carried out in aqueous or mixed solvent systems.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products
Nucleophilic Substitution: The major products are the corresponding quaternary ammonium salts with different anions.
Phase Transfer Catalysis: The products depend on the specific reactants involved in the phase transfer reaction.
Scientific Research Applications
N-Benzyl-N,N-dimethyloctadecan-1-aminium iodide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating reactions between hydrophilic and hydrophobic reactants.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Mechanism of Action
The mechanism of action of N-Benzyl-N,N-dimethyloctadecan-1-aminium iodide is primarily based on its ability to reduce surface tension and facilitate the transfer of reactants between different phases. The quaternary ammonium head interacts with polar molecules, while the long hydrophobic tail interacts with non-polar molecules, allowing for effective catalysis and stabilization of emulsions.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-N,N-dimethyloctadecan-1-aminium chloride
- N-Benzyl-N,N-dimethyloctadecan-1-aminium bromide
- N,N-Dimethyloctadecylamine
Uniqueness
N-Benzyl-N,N-dimethyloctadecan-1-aminium iodide is unique due to its specific iodide counterion, which can influence its solubility and reactivity compared to its chloride and bromide counterparts. The iodide ion is a better leaving group in nucleophilic substitution reactions, making the compound more reactive in certain applications.
Properties
CAS No. |
54575-57-4 |
|---|---|
Molecular Formula |
C27H50IN |
Molecular Weight |
515.6 g/mol |
IUPAC Name |
benzyl-dimethyl-octadecylazanium;iodide |
InChI |
InChI=1S/C27H50N.HI/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-25-28(2,3)26-27-23-20-19-21-24-27;/h19-21,23-24H,4-18,22,25-26H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
AWEPEDSCQSZNCM-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


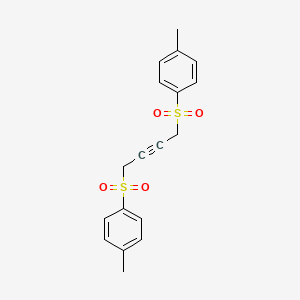
![Diethyl[2-methyl-5-(propan-2-yl)cyclohex-2-en-1-yl]phosphonate](/img/structure/B14645714.png)
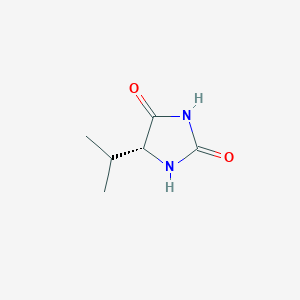

![1,1'-[(Dibutylstannanediyl)bis(oxy)]bis(1-oxooctadecane-9,10-diol)](/img/structure/B14645733.png)
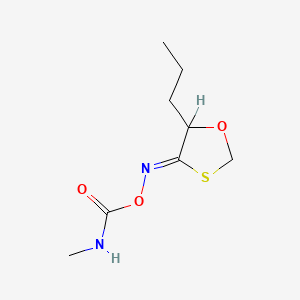
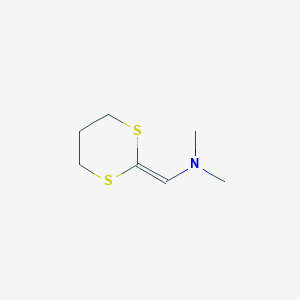
![2-[Ethyl-(2-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14645741.png)
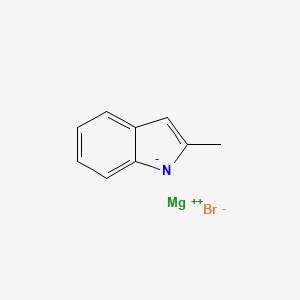
![N-[2-methyl-2-nitro-3-(N-nitrosoanilino)propyl]-N-phenylnitrous amide](/img/structure/B14645762.png)

